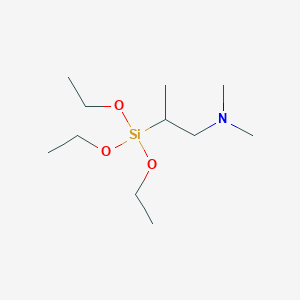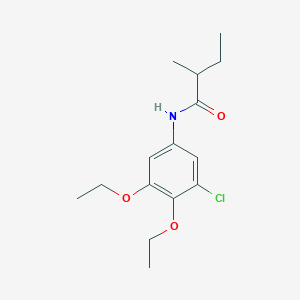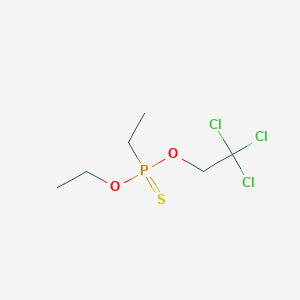
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications. The presence of the triethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Condensation Reactions: Water or alcohols are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted amines and amides.
Condensation Reactions: Products include siloxane polymers and oligomers.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other functionalized silanes.
科学研究应用
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with both organic and inorganic materials.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and nanomaterials.
作用机制
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on inorganic surfaces, creating a stable interface. The amine group can interact with various organic molecules through hydrogen bonding, ionic interactions, or covalent bonding, depending on the specific application. These interactions enable the compound to act as a versatile linker or coupling agent in various chemical and biological systems.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar structure but with ethyl groups instead of methyl groups.
(3-Aminopropyl)triethoxysilane: Contains a primary amine group instead of a tertiary amine.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Features a diamine structure with trimethoxysilyl groups.
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is unique due to its combination of a tertiary amine and a triethoxysilyl group. This combination provides distinct reactivity and stability, making it particularly useful in applications requiring strong adhesion to inorganic surfaces and reactivity with organic molecules. The presence of the tertiary amine also imparts different chemical properties compared to primary or secondary amines, such as increased steric hindrance and altered basicity.
属性
| 92919-87-4 | |
分子式 |
C11H27NO3Si |
分子量 |
249.42 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-7-13-16(14-8-2,15-9-3)11(4)10-12(5)6/h11H,7-10H2,1-6H3 |
InChI 键 |
YRSCZVRKLQLPAY-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C(C)CN(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)


